2-chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3-thiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” is not available in the retrieved information .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, solubility, and chemical stability. Unfortunately, the specific physical and chemical properties for “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” are not available in the retrieved information .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been a focus in the synthesis of various derivatives with potential antimicrobial properties. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown certain antiviral activities, including against the tobacco mosaic virus, highlighting the compound's relevance in developing antiviral agents (Chen et al., 2010). Similarly, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents demonstrates its application in creating compounds with moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Anticancer and Cytotoxicity Studies
Thiazole derivatives have been explored for their anticancer and cytotoxic activities. Research into synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed these derivatives as potential antibacterial agents with moderate anti-enzymatic potential, showcasing the broader pharmaceutical applications of thiazole compounds (Siddiqui et al., 2014).
Drug Transport Systems
The development of drug transport systems using thiazole derivatives has been a notable application. Gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complexes have been investigated as novel systems for drug transport. This approach aims to improve the delivery of drugs, such as increasing solubility and stability, which are common challenges in drug formulation (Asela et al., 2017).
Molecular Docking and Computational Studies
The use of computational methods to study the structure and reactivity of thiazole derivatives provides insight into their potential as bioactive molecules. For example, comprehensive investigations into the molecular structure, electronic properties, and vibrational spectra of specific thiazole compounds have been conducted. These studies include molecular docking to identify interactions with proteins, which is crucial for designing new chemical entities for specific applications (Shanmugapriya et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, agriculture, or materials science could be explored .
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS2/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCHWJABPAJPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CN=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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